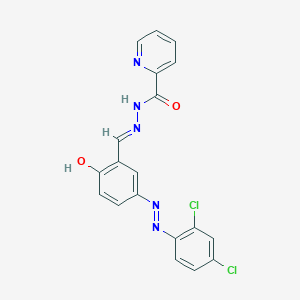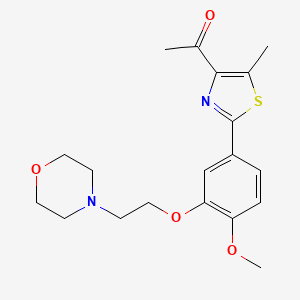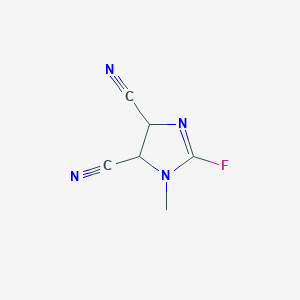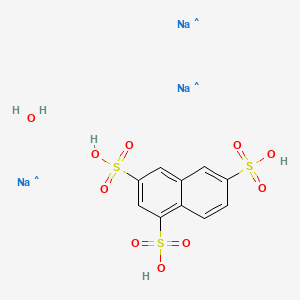
CID 123134558
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate, also known as CID 123134558, is a chemical compound with the molecular formula C10H10Na3O10S3 and a molecular weight of 455.33 g/mol . This compound is characterized by its three sulfonic acid groups attached to a naphthalene ring, making it a highly water-soluble anionic chromophore .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate typically involves the sulfonation of naphthalene. This process can be carried out using fuming sulfuric acid (oleum) under controlled temperature conditions to ensure the selective introduction of sulfonic acid groups at the 1, 3, and 6 positions on the naphthalene ring. The reaction is usually followed by neutralization with sodium hydroxide to form the trisodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the sulfonation step, followed by crystallization and purification steps to obtain the final product in its hydrated form. The use of automated systems ensures consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form less oxidized sulfur-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted naphthalene derivatives.
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Less oxidized sulfur-containing compounds.
Applications De Recherche Scientifique
Naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate is used in various scientific research applications:
Chemistry: As an anionic chromophore, it is used in the synthesis of dyes and pigments.
Biology: It serves as a staining agent in biological assays.
Medicine: It is investigated for its potential use in drug delivery systems due to its high solubility.
Industry: It is used in the production of detergents and surfactants.
Mécanisme D'action
The compound exerts its effects primarily through its sulfonic acid groups, which can interact with various molecular targets. These interactions often involve the formation of hydrogen bonds and ionic interactions with proteins and other biomolecules. The pathways involved include the modulation of enzyme activity and the stabilization of protein structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthalene-1,3,5-trisulfonic acid trisodium salt
- Naphthalene-2,3,6-trisulfonic acid trisodium salt
- Naphthalene-1,3,7-trisulfonic acid trisodium salt
Uniqueness
Naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. This pattern affects its solubility, reactivity, and interaction with other molecules, making it suitable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C10H10Na3O10S3 |
|---|---|
Poids moléculaire |
455.4 g/mol |
InChI |
InChI=1S/C10H8O9S3.3Na.H2O/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19;;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;;;1H2 |
Clé InChI |
BMCNZRJPDRPEDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.O.[Na].[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate](/img/structure/B12826608.png)
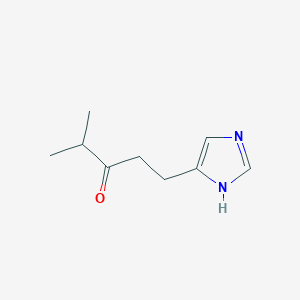
![Thiazolo[4,5-b]pyridine-6-carbonitrile](/img/structure/B12826620.png)
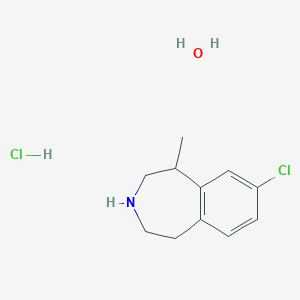
![3-cyclopropyl-7-methyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B12826623.png)
![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12826625.png)
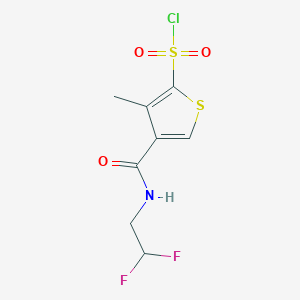
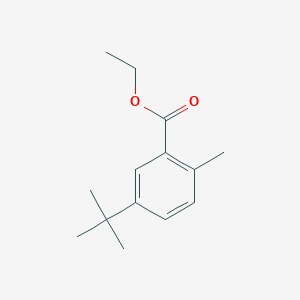
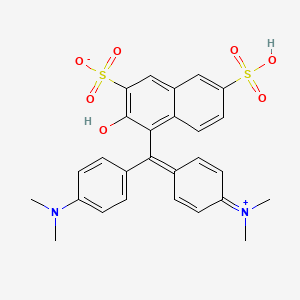
![2-tert-butyl 3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12826643.png)
